molecular formula C12H13BrN2O3 B011158 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone CAS No. 100595-07-1

3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone

Cat. No.: B011158
CAS No.: 100595-07-1
M. Wt: 313.15 g/mol
InChI Key: LWIHCRZWSOBLBA-UHFFFAOYSA-N
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Description

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is a specialized chemical reagent recognized for its role as a highly sensitive fluorescence derivatization agent in High-Performance Liquid Chromatography (HPLC) . Its primary research application is the pre-column derivatization of carboxylic acids, enabling their precise detection and quantification in complex mixtures . The molecular structure of this quinoxalinone derivative, featuring a reactive bromomethyl group, allows it to act as a fluorogenic labeling agent. This reaction facilitates the analysis of carboxylic acid-containing compounds that may otherwise lack the inherent chromophoric or fluorophoric properties necessary for sensitive analytical detection. Quinoxaline and quinoxalinone scaffolds are extensively investigated in medicinal chemistry for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties . This particular bromomethyl-substituted compound is of significant value in analytical chemistry and chemical synthesis. Its functional group makes it a versatile building block for constructing more complex molecular architectures, potentially for the development of new pharmaceutical agents or functional materials. This product is intended for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

3-bromo-6,7-dimethoxy-1,5-dimethylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-6-9-7(5-8(17-3)10(6)18-4)15(2)12(16)11(13)14-9/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIHCRZWSOBLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1OC)OC)N(C(=O)C(=N2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905612
Record name 3-Bromo-6,7-dimethoxy-1,5-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100595-07-1
Record name 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-6,7-dimethoxy-1,5-dimethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone typically involves the bromination of a precursor compound. One common method is the bromination of 6,7-dimethoxy-1-methylquinoxalin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reaction with sodium azide would yield an azido derivative, while reaction with potassium thiolate would yield a thioether derivative .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H13BrN2O3C_{12}H_{13}BrN_2O_3 and a molecular weight of approximately 313.15 g/mol. Its unique structure includes a quinoxalinone core, which features both a benzene and a diazine ring. The presence of bromomethyl and dimethoxy groups enhances its reactivity and potential applications across multiple fields.

Organic Synthesis

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone serves as an important intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
6-MethoxyquinoxalineQuinoxaline core with methoxy groupKnown for antimicrobial properties
2-MethylquinoxalineMethyl substitution at position 2Exhibits neuroprotective effects
5-BromoquinoxalineBromine substitution at position 5Investigated for anti-cancer activity
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone Bromomethyl and dimethoxy functionalitiesEnhanced reactivity in synthesis

Analytical Chemistry

This compound has been recognized for its application as a fluorescence derivatization reagent , particularly for the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC). Its ability to form stable complexes with biomolecules enhances its utility in biochemical assays.

Case Study: Fluorescent Tagging of Carboxylic Acids

A study demonstrated that 3-bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone can effectively label carboxylic acids, allowing for their detection and quantification in biological samples. This property is particularly useful in pharmacokinetics and metabolic studies where precise measurement of fatty acids is required .

Research indicates that this compound exhibits notable biological activities, including potential anti-tumor effects. It has been studied for its ability to inhibit certain cancer cell lines, making it a candidate for further investigation as an anti-cancer agent.

Table: Biological Activities of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone

Activity TypeDescription
Anti-tumor activityInhibits growth of specific cancer cell lines
Fluorescence propertiesUseful in detecting biomolecules in assays

Future Research Directions

Given its promising properties, future research could focus on:

  • Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects.
  • Expanded Applications : Exploring its potential use in drug development or as a therapeutic agent.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Br-DMEQ belongs to a class of alkylating fluorescent reagents designed for carboxylic acid derivatization. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Key Properties of Br-DMEQ and Comparable Derivatization Reagents

Compound Name Detection Limit (LOD) Reaction Conditions Key Applications Advantages/Limitations
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone 0.3–1 fmol 80°C, 20 min Fatty acids, gangliosides, pharmaceuticals Pros : Ultra-high sensitivity, stable derivatives. Cons : Requires heating.
4-Bromomethyl-7-methoxycoumarin 20–50 fmol 60°C, 30 min Fatty acids, steroids Pros : Commercial availability. Cons : Higher LOD, thermal degradation risk.
9-Anthryldiazomethane 10–50 pmol Room temperature, 1 h Short-chain carboxylic acids Pros : No heating needed. Cons : Low photostability.
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide 3–6 fmol 60°C, 30 min Arachidonic acid metabolites Pros : High sensitivity. Cons : Complex synthesis.
1-[2-(p-Toluenesulfonyloxy)ethyl]quinolinium bromide 5–10 fmol 50°C, 15 min Bioactive carboxylic acids Pros : Rapid reaction. Cons : Limited substrate scope.

Key Differentiators of Br-DMEQ :

Sensitivity : Br-DMEQ outperforms coumarin-based reagents (e.g., 4-bromomethyl-7-methoxycoumarin) with LODs in the femtomolar range, making it ideal for trace analysis .

Reaction Efficiency : Unlike 9-anthryldiazomethane, Br-DMEQ derivatives form rapidly (20 minutes) under mild heating, minimizing analyte degradation .

Versatility : Br-DMEQ detects diverse carboxylic acids (C12–C22 fatty acids, arachidonic acid metabolites) and glycosphingolipids (gangliosides GM1–GM3) .

Stability : Derivatives exhibit excellent fluorescence stability compared to anthryldiazomethane adducts, which are prone to photobleaching .

Limitations :

  • Thermal Requirement : Heating at 80°C may destabilize heat-labile compounds (e.g., polyunsaturated fatty acids) .
  • Synthetic Complexity : Br-DMEQ synthesis involves multi-step reactions, whereas coumarin derivatives are more accessible commercially .

Biological Activity

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone (commonly referred to as BR-DMEQ) is a synthetic compound belonging to the quinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of BR-DMEQ, supported by data tables and relevant case studies.

BR-DMEQ has the following chemical characteristics:

PropertyDetails
Chemical Formula C₁₂H₁₃BrN₂O₃
CAS Number 100595-07-1
Molecular Weight 284.14 g/mol
Appearance Solid
Solubility Soluble in organic solvents

Biological Activity Overview

The biological activity of BR-DMEQ has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of BR-DMEQ. A notable study demonstrated that derivatives of quinoxaline, including BR-DMEQ, exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 value in the low micromolar range, indicating potent anticancer activity. For instance:

  • Cell Line : HCT-116 (colon cancer)
    • IC50 : 1.9 µg/mL
  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 2.3 µg/mL
  • Comparison : Doxorubicin (reference drug) had an IC50 of 3.23 µg/mL .

Antiviral Activity

BR-DMEQ has also been evaluated for its antiviral properties. A study reported that certain quinoxaline derivatives showed inhibition against HIV-1 with an EC50 value of 0.15 ± 0.1 µg/mL, suggesting that BR-DMEQ could be a candidate for further antiviral research .

The precise mechanism through which BR-DMEQ exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. The presence of bromine and methoxy groups may enhance its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized a series of quinoxaline derivatives, including BR-DMEQ, and tested their cytotoxicity against various cancer cell lines.
    • Results indicated that BR-DMEQ significantly inhibited cell growth in both HCT-116 and MCF-7 cells, with mechanisms involving apoptosis induction .
  • Antiviral Activity Assessment :
    • In a comparative study against HIV-1, BR-DMEQ was part of a broader analysis of quinoxaline derivatives.
    • The compound demonstrated promising antiviral activity with low cytotoxicity towards host cells .

Q & A

Q. What is the primary role of 3-bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone in analytical chemistry?

This compound is a fluorogenic derivatization reagent for detecting carboxylic acids in high-performance liquid chromatography (HPLC). Its bromomethyl group reacts with carboxylates to form fluorescent esters, enabling sensitive detection (limit of detection: 0.3–1 fmol) via fluorescence excitation/emission at 370/455 nm. The dimethoxy and methyl groups enhance fluorescence quantum yield and stability .

Q. What is the standard protocol for derivatizing carboxylic acids using this reagent?

  • Dissolve the sample in acetonitrile.
  • Mix 500 µL sample, 250 µL of 3.8 mM reagent solution, and 250 µL of 0.8 mM 18-crown-6 (to solubilize salts).
  • Heat at 80°C for 20 minutes, then cool.
  • Analyze via reverse-phase C18 HPLC with fluorescence detection .

Q. How does the reagent’s structure influence its reactivity with carboxylic acids?

The bromomethyl group undergoes nucleophilic substitution with carboxylates, forming stable esters. The electron-donating methoxy groups at positions 6 and 7 increase fluorescence intensity, while the methyl group at position 1 reduces steric hindrance, improving reaction efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing sterically hindered carboxylic acids (e.g., branched fatty acids)?

  • Catalysts: Use crown ethers (e.g., 18-crown-6) to chelate cations and enhance nucleophilicity.
  • Temperature: Extend heating time (30–40 minutes) at 80°C for sluggish reactions.
  • Solvent: Replace acetonitrile with polar aprotic solvents (e.g., DMF) for poorly soluble analytes .

Q. What strategies resolve contradictions in quantitative data when analyzing biological matrices (e.g., plasma)?

  • Internal standards: Use deuterated analogs of target analytes to correct for matrix effects.
  • Sample cleanup: Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering lipids/proteins.
  • Validation: Perform spike-and-recovery assays to assess accuracy (target: 85–115% recovery) .

Q. How does this reagent compare to 4-bromomethyl-7-methoxycoumarin in sensitivity and selectivity?

Parameter3-Bromomethyl-quinoxalinone4-Bromomethylcoumarin
LOD (carboxylic acids)0.3–1 fmol1–5 fmol
Emission wavelength455 nm380 nm
Stability in aqueous mediaHigh (methyl group)Moderate
The quinoxalinone derivative offers superior sensitivity and photostability, making it preferable for trace analysis .

Q. What are the critical storage conditions to maintain reagent stability?

  • Store in anhydrous acetonitrile at -20°C (light-sensitive).
  • Degradation occurs via hydrolysis of the bromomethyl group; monitor purity via HPLC-UV (retention time: 8–10 minutes, C18 column) .

Q. How can this reagent be adapted for microfluidic or nano-LC applications?

  • Miniaturization: Reduce reaction volume to 10–20 µL using microfluidic chips.
  • On-chip derivatization: Integrate heating zones (80°C) and mixing channels.
  • Detection: Couple with laser-induced fluorescence detectors for enhanced sensitivity .

Q. What analytical challenges arise when quantifying short-chain carboxylic acids (e.g., formic acid) with this reagent?

  • Volatility: Prevent evaporation by sealing reaction vials and using low-temperature (50°C) derivatization.
  • Interference: Mask endogenous aldehydes (e.g., formaldehyde) with hydroxylamine pre-treatment .

Q. What recent advancements improve its application in lipidomics or metabolomics?

  • Multiplexing: Combine with isotopic labeling (e.g., ¹³C-reagents) for simultaneous quantification of 50+ fatty acids.
  • Hyphenation: Use UPLC-MS/MS to resolve co-eluting derivatives (e.g., C16:0 vs. C18:1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone
Reactant of Route 2
Reactant of Route 2
3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone

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